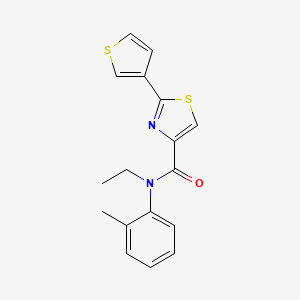![molecular formula C10H15NO2S B7645758 methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the class of compounds known as methyl esters and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, as well as the modulation of various neurotransmitter systems in the brain. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its ability to modulate various neurotransmitter systems in the brain. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate. These include:
1. The development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes.
2. The investigation of the potential therapeutic applications of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. The exploration of the potential antioxidant and anti-inflammatory properties of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
4. The investigation of the potential toxicity and safety of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
Conclusion
In conclusion, methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a promising compound that exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. It has potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety.
Synthesis Methods
The synthesis of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the reaction of 3-methylthiophene-2-carbaldehyde with (R)-2-amino-1-propanol in the presence of a suitable solvent and a catalyst. The resulting product is then treated with methyl chloroformate to yield the final product.
Scientific Research Applications
Methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-14-9(7)6-11-8(2)10(12)13-3/h4-5,8,11H,6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYXPMDPYMNGQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN[C@H](C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)
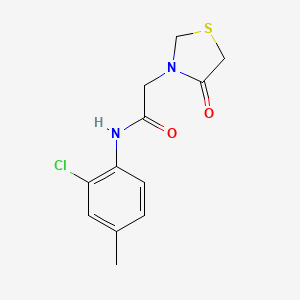
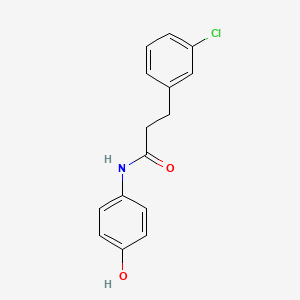

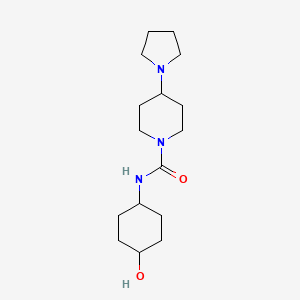
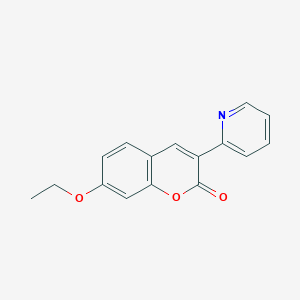
![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645730.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
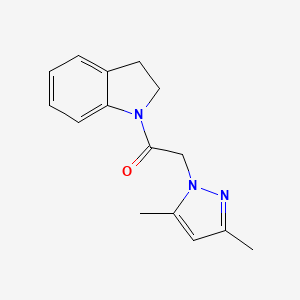
![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)

